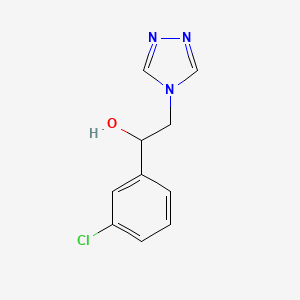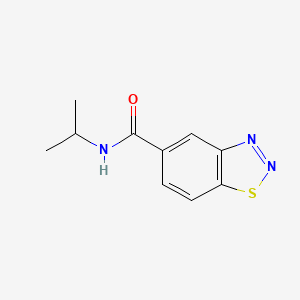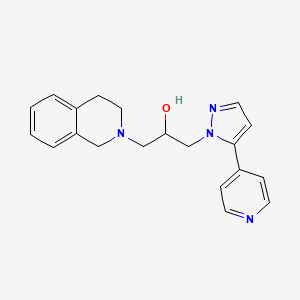
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is a chemical compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a triazole ring and a chlorophenyl group in its structure suggests potential biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and suitable coupling reactions.
Formation of the Ethanol Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring or chlorophenyl group can be reduced under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or acids, while substitution reactions may introduce new functional groups to the chlorophenyl ring.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use as an antifungal, antibacterial, or antiviral agent.
Industry: Applications in the development of new materials or agrochemicals.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which can be crucial for its biological activity.
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethane: Lacks the hydroxyl group, making it less polar.
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)methanol: Similar but with a methanol group instead of ethanol.
Uniqueness
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is unique due to the presence of both a triazole ring and a chlorophenyl group, which can confer specific chemical and biological properties. Its ethanol moiety may also influence its solubility and reactivity compared to similar compounds.
属性
IUPAC Name |
1-(3-chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-1-2-8(4-9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDYBWZUINJFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN2C=NN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)
![N-benzyl-6-[2-(1H-indol-3-yl)ethylamino]-N,2-dimethylpyrimidine-4-carboxamide](/img/structure/B6636727.png)
![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)
![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)



![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)

